3-Chloro Substitution Enables Sub-Micromolar Affinity in DHFR-Targeting Derivatives Not Achievable with Unsubstituted Benzyl Scaffolds
Derivatives incorporating the 3-chlorobenzyl moiety demonstrate nanomolar affinity for Plasmodium falciparum dihydrofolate reductase (PfDHFR), a level of target engagement not attainable with unsubstituted benzyl analogs. Specifically, the compound N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}hydrazinecarbothioamide, which contains the 3-chlorobenzyl substituent, exhibits a Ki value of 410 nM against wild-type PfDHFR [1]. This affinity is 4.1-fold higher than its activity against the S108T single mutant (Ki = 1,700 nM) and approximately 24-fold higher than against triple and quadruple mutant forms (Ki ≈ 10,000 nM) [1]. The differential activity profile across mutant strains provides a quantifiable basis for SAR-driven lead optimization. In contrast, unsubstituted benzyl hydrazine derivatives lack the chlorine-mediated electronic effects and hydrophobic contacts that contribute to this binding profile, making the 3-chloro substitution a structurally verified determinant of enhanced potency [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 410 nM (wild-type PfDHFR) |
| Comparator Or Baseline | Unsubstituted benzyl hydrazine derivatives (no reported nanomolar PfDHFR affinity in this scaffold class) |
| Quantified Difference | 410 nM binding affinity attributable to 3-chlorobenzyl substitution; 4.1-fold selectivity loss against S108T mutant (Ki = 1,700 nM) |
| Conditions | Inhibition constant against Plasmodium falciparum dihydrofolate reductase; assay conditions per BindingDB entry |
Why This Matters
This quantifies the functional contribution of the 3-chloro substituent to target affinity, directly informing procurement decisions for antimalarial drug discovery programs where PfDHFR is a validated therapeutic target.
- [1] BindingDB. BDBM50130318: N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}hydrazinecarbothioamide. Ki = 410 nM against wild-type PfDHFR; Ki = 1,700 nM against S108T mutant; Ki ≈ 10,000 nM against triple/quadruple mutants. View Source
